3,4-Dihydro-2H-1,4-benzoxazine

Beschreibung

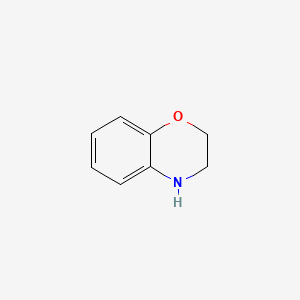

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLORWPBJZEGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342856 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-53-5 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of the 3,4 Dihydro 2h 1,4 Benzoxazine Scaffold

Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 3,4-dihydro-2H-1,4-benzoxazine system is amenable to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The inherent electron-donating nature of the ether oxygen and the secondary amine in the oxazine (B8389632) ring activates the fused benzene ring towards electrophilic attack. This activation is a consequence of the lone pairs of electrons on the oxygen and nitrogen atoms, which can be delocalized into the aromatic π-system, thereby increasing the electron density of the benzene ring and stabilizing the arenium ion intermediate formed during the substitution process.

The directing influence of the fused oxazine ring in electrophilic aromatic substitution is predominantly ortho and para to the activating groups. Specifically, the positions C-6 and C-8 are the most activated sites for electrophilic attack. The substitution pattern is also influenced by the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions that can be performed on the this compound scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

For instance, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 6-nitro- and 8-nitro-3,4-dihydro-2H-1,4-benzoxazine. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding 6-halo and 8-halo derivatives. The precise ratio of the ortho and para isomers can be influenced by steric hindrance and the specific reaction conditions employed.

The table below summarizes the expected major products of electrophilic aromatic substitution on the this compound scaffold.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine and 8-Nitro-3,4-dihydro-2H-1,4-benzoxazine |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine and 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine |

| Chlorination | Cl₂, AlCl₃ | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine and 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3,4-dihydro-2H-1,4-benzoxazine and 8-Acyl-3,4-dihydro-2H-1,4-benzoxazine |

Modifications at the Oxazine Ring Heteroatoms (N and O)

The nitrogen and oxygen heteroatoms within the oxazine ring offer additional sites for chemical modification, allowing for the introduction of a wide range of functional groups and the alteration of the scaffold's physicochemical properties.

N-Alkylation and Acylation

The secondary amine at the N-4 position of the this compound ring is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved by reacting the parent benzoxazine (B1645224) with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces an alkyl group onto the nitrogen atom, which can be useful for modulating the lipophilicity and basicity of the molecule.

N-acylation is another common transformation, typically carried out using acyl chlorides or acid anhydrides. This reaction results in the formation of an amide linkage at the N-4 position. The introduction of an acyl group can serve various purposes, including the installation of a protecting group, the incorporation of a pharmacophore, or the creation of a handle for further functionalization.

The following table provides examples of N-alkylation and N-acylation reactions on the this compound scaffold.

| Reaction Type | Reagents | Product |

| N-Alkylation | R-X (Alkyl halide), Base | 4-Alkyl-3,4-dihydro-2H-1,4-benzoxazine |

| N-Acylation | RCOCl (Acyl chloride) or (RCO)₂O (Acid anhydride) | 4-Acyl-3,4-dihydro-2H-1,4-benzoxazine |

Ring Expansion and Contraction Strategies

Modification of the oxazine ring size through ring expansion or contraction represents a more advanced strategy for derivatization. These transformations can lead to novel heterocyclic systems with potentially unique biological activities.

One potential strategy for ring expansion of the this compound scaffold to a seven-membered dibenzo[b,f] organic-chemistry.orgwikipedia.orgoxazepine ring system could involve a Tiffeneau-Demjanov rearrangement. wikipedia.orgslideshare.netwikipedia.orgyoutube.comlibretexts.org This would first require the introduction of an aminomethyl group at the C-3 position of the oxazine ring. Treatment of this amino alcohol derivative with nitrous acid could then induce a rearrangement, leading to the expansion of the six-membered oxazine ring to a seven-membered ring. Another potential avenue for ring expansion is the Beckmann rearrangement of a suitably derivatized oxime. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Ring contraction strategies have been successfully applied to synthesize this compound derivatives. For example, an enantioselective palladium(II)-catalyzed ring contraction of 5,6-dihydro-2H-benzo[b] organic-chemistry.orgwikipedia.orgoxazocines has been developed to afford enantiomerically enriched this compound derivatives in good yields and high enantiomeric ratios.

Formation of Oxo Derivatives (2-oxo, 3-oxo, 2,3-dioxo)

The introduction of carbonyl groups into the oxazine ring to form oxo derivatives is a common strategy to create lactams and other related structures, which are prevalent in many biologically active compounds.

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported through various methods. One approach involves the cyclization of N-(2-hydroxyphenyl)acetamide derivatives. Another reported synthesis of a 3-oxo-3,4-dihydro-2H-benzo[b] organic-chemistry.orgwikipedia.orgoxazine-8-carboxamide involved the use of a Knoevenagel condensation. wikipedia.org

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-one can be envisioned through the intramolecular cyclization of 2-(2-aminophenoxy)acetic acid or its derivatives. This transformation would involve the formation of an amide bond between the amino group and the carboxylic acid, leading to the desired 2-oxo structure.

The preparation of 2,3-dioxo-3,4-dihydro-2H-1,4-benzoxazine could potentially be achieved through the cyclization of N-(2-hydroxyphenyl)oxamic acid. This reaction would involve an intramolecular condensation to form the desired dicarbonyl-containing heterocyclic system.

Introduction of Stereogenic Centers and Chiral Derivatives

The synthesis of enantiomerically pure this compound derivatives is of great interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Several asymmetric synthetic methods have been developed to introduce stereogenic centers into the benzoxazine scaffold.

One efficient method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization, which proceeds with excellent enantio- and diastereospecificity. organic-chemistry.org Another approach utilizes a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates to bisnucleophiles, which can produce chiral 3,4-dihydro-2H-benzo[b] organic-chemistry.orgwikipedia.orgoxazines in good yield and enantioselectivity. organic-chemistry.org Furthermore, a chiral phosphoric acid has been used to catalyze a transition metal- and oxidant-free synthesis of chiral 2H-1,4-benzoxazines through the enantioselective desymmetrization of prochiral oxetanes. organic-chemistry.org

The following table highlights some of the developed methods for the synthesis of chiral this compound derivatives.

| Method | Key Features | Stereochemical Outcome |

| Lewis acid-catalyzed aziridine ring opening and Cu(I)-catalyzed cyclization | Stepwise formation of the benzoxazine ring | Excellent enantio- and diastereospecificity |

| Palladium-catalyzed tandem allylic amination/oxa-Michael addition | Use of a chiral bisphosphorus ligand | Good enantioselectivity |

| Chiral phosphoric acid-catalyzed desymmetrization of prochiral oxetanes | Transition metal- and oxidant-free conditions | High enantioselectivity |

Functionalization for Hybrid Molecule Synthesis

The this compound scaffold can be functionalized to serve as a building block for the synthesis of hybrid molecules. This involves the strategic introduction of reactive functional groups that can be used to link the benzoxazine moiety to other molecular entities, such as other heterocyclic systems, peptides, or polymers.

For example, a carboxylic acid or an amino group can be introduced onto the benzene ring or at the N-4 position. These functional groups can then be used to form amide or other covalent bonds with complementary functional groups on another molecule. This approach allows for the creation of novel hybrid structures with potentially synergistic or multi-target biological activities. The synthesis of such hybrid molecules is a growing area of research in drug discovery and materials science. rasayanjournal.co.in

Medicinal Chemistry and Pharmacological Applications of 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives influences their biological activity. These investigations help in designing more potent and selective therapeutic agents.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

SAR studies on a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues have shown that the placement of specific functional groups is crucial for anticancer potency. Analysis indicated that the inclusion of hydroxyl groups on both the benzoxazine (B1645224) core (ring A) and an adjacent aryl ring (ring B) was beneficial to biological activity. mdpi.com Furthermore, the presence of a para-amino group on a third aryl ring (ring C) was found to significantly enhance potency. mdpi.com One of the most active compounds from this series, molecule 14f , displayed potent anticancer activity against a panel of cancer cell lines, with IC50 values ranging from 7.84 to 16.2 µM. nih.gov

In the context of topoisomerase I inhibition, SAR studies revealed distinct requirements for catalytic inhibition versus poison activity. For instance, among a series of ethyl (substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl) acetate (B1210297) derivatives, the unsubstituted compound BONC-002 showed the best catalytic inhibitory activity, suggesting that substitutions at the R1, R2, and R3 positions of the benzoxazine ring are not favorable for this specific mechanism. nih.gov Conversely, the presence of a hydroxyl group at the R position of the benzoxazine ring was important for catalytic inhibition of human topoisomerase I (hTopo I). nih.gov For poisonous effects, the attachment of a methyl group at the R1 position played a role in increasing this activity. nih.gov

Studies on benzoxazinones, which are related structures, have also highlighted the importance of substituents. The degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives, including 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), showed high phytotoxic inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgslideshare.net QSAR models are developed to predict the activity of new chemical compounds and to understand the physicochemical properties that govern their biological effects. nih.gov This methodology is crucial for rational drug design, helping to prioritize the synthesis of compounds with the highest potential efficacy and reducing the reliance on extensive animal testing. nih.gov

Therapeutic Applications

The versatile this compound scaffold has been explored for various therapeutic applications, with a significant focus on the development of anticancer agents.

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antitumor activity through various mechanisms. nih.gov A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold yielded a series of compounds with moderate to good potency against various cancer cell lines. mdpi.com For example, compound 14f from this series showed 95% inhibition against MIA PaCa-2 (pancreatic cancer) and PC-3 (prostate cancer) cells and around 90% inhibition against the MDA-MB-231 (breast cancer) cell line at a concentration of 25 µM. nih.gov

Another study focused on 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives. Several of these compounds showed notable inhibitory activity against Huh-7 liver cancer cells, with IC50 values for compounds c5 , c14 , c16 , and c18 being 28.48 µM, 32.60 µM, 31.87 µM, and 19.05 µM, respectively. nih.gov These compounds were found to induce DNA damage and trigger apoptosis in the cancer cells. nih.gov

A key strategy in cancer therapy is the inhibition of tumor growth by targeting cell proliferation and angiogenesis (the formation of new blood vessels). Derivatives of 1,4-benzoxazine have been shown to exhibit inhibitory activity in cell proliferation, which in turn impedes the migration of endothelial cells. researchgate.net

Certain 2,3-dihydro-1,4-benzoxazines have been discovered to be potent inhibitors of tumor-driven angiogenesis. nih.govresearchgate.net They act as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), also known as kinase insert domain receptor (KDR), which is critical for endothelial cell proliferation and migration. nih.gov Specifically, compounds were identified that inhibit intrinsic KDR activity with IC50 values below 0.1 µM and human umbilical vein endothelial cell (HUVEC) proliferation with similar potency. nih.govresearchgate.netCompound 16 from this series was a particularly potent and selective inhibitor, with a KDR IC50 of < 1 nM and a HUVEC proliferation IC50 of 4 nM, and it demonstrated efficacy in in vivo angiogenesis models. nih.gov

The table below summarizes the anti-proliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 14f | PC-3 (Prostate) | 9.71 |

| NHDF (Normal Fibroblast) | 7.84 | |

| MDA-MB-231 (Breast) | 12.9 | |

| MIA PaCa-2 (Pancreatic) | 9.58 | |

| U-87 MG (Glioblastoma) | 16.2 | |

| c5 | Huh-7 (Liver) | 28.48 |

| c14 | Huh-7 (Liver) | 32.60 |

| c16 | Huh-7 (Liver) | 31.87 |

| c18 | Huh-7 (Liver) | 19.05 |

Data sourced from multiple studies. nih.govnih.gov

Human DNA topoisomerase I (hTopo I) is a crucial enzyme for DNA replication and transcription and a validated target for anticancer drugs. nih.gov this compound derivatives have been identified as new hTopo I inhibitors, acting through two distinct mechanisms: catalytic inhibition and poison activity. nih.govresearchgate.net

Catalytic inhibitors prevent the enzyme from binding to DNA or carrying out its relaxation function. nih.govfiu.edu Poison inhibitors, on the other hand, trap the enzyme-DNA cleavage complex, leading to lethal DNA breaks when a replication fork collides with it. researchgate.net

In a study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, ten compounds showed catalytic inhibitory activity, while eight were identified as potential topoisomerase poisons; four of these exhibited both activities. nih.govresearchgate.net

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was the most effective catalytic inhibitor with an IC50 value of 8.34 mM. nih.govresearchgate.net This compound is believed to prevent the enzyme-substrate binding. nih.gov

Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was identified as the most potent poison, with an IC50 of 0.0006 mM, making it significantly more poisonous than the reference drug camptothecin (B557342) (IC50: 0.034 mM). nih.govresearchgate.net

The table below presents the inhibitory concentrations of key benzoxazine derivatives on human topoisomerase I.

| Compound | Inhibition Type | IC50 (mM) | Reference Drug (Camptothecin) IC50 (mM) |

| BONC-001 | Catalytic Inhibitor | 8.34 | N/A |

| BONC-013 | Poison | 0.0006 | 0.034 |

Data sourced from a study on benzoxazines as new human topoisomerase I inhibitors. nih.govresearchgate.net

Anticancer Agents and Antitumor Activity

Induction of Cell Membrane Permeability and Cell Death Mechanisms

Recent research has highlighted the potential of substituted this compound derivatives as potent antitumor agents that can induce cell death by disrupting cell membrane permeability. ugr.esnih.gov A series of novel substituted derivatives of this benzoxazine have been synthesized and evaluated for their efficacy against human cancer cell lines, demonstrating that specific substitutions on this heterocyclic system can lead to enhanced antiproliferative activity. ugr.es

Notably, two compounds, designated as 2b and 4b , have shown significant cytotoxic activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines. ugr.esnih.gov These compounds were found to disrupt the integrity of the cell membrane, a mechanism that likely triggers both inflammatory and non-inflammatory pathways of cell death. ugr.esnih.gov This dual mechanism of action suggests a versatile therapeutic potential in treating various types of tumors at different stages. ugr.es

The antiproliferative activity of these compounds is underscored by their half-maximal inhibitory concentration (IC₅₀) values. The investigation into their mechanism of action also involved studying their interaction with various kinases involved in cell signaling, with some residual activity noted on HER2 and JNK1 kinases. ugr.esnih.gov

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

|---|---|---|

| 2b | 2.27 | 4.44 |

| 4b | 3.26 | 7.63 |

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer therapies. Research into 1,4-benzoxazine derivatives has shown their potential to trigger this process in cancer cells. For instance, a tyrosine-based benzoxazine derivative has been found to induce apoptosis in breast cancer cells. Furthermore, a novel series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been synthesized and shown to possess moderate to good potency against various cancer cell lines. mdpi.comnih.gov

One particular molecule from this series, 14f , demonstrated the most potent anticancer activity against a panel of cancer cell lines, including PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG. mdpi.comnih.gov This suggests its potential as a lead compound for the development of new anticancer drugs that function through the induction of apoptosis. mdpi.com

Studies on related 2H-1,4-benzoxazin-3(4H)-one derivatives have provided further insight into the apoptotic mechanism. These compounds have been shown to induce DNA damage, as indicated by the upregulation of γ-H2AX, and trigger apoptosis through the increased expression of caspase-7. nih.gov This suggests that DNA damage is a key event initiating the apoptotic cascade.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 14f | PC-3 | 9.71 |

| NHDF | 7.84 | |

| MDA-MB-231 | 12.9 | |

| MIA PaCa-2 | 9.58 | |

| U-87 MG | 16.2 |

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral, Anti-infective)

The this compound scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives of this compound have demonstrated a wide range of activities against various microorganisms, including bacteria and fungi. rasayanjournal.co.inicm.edu.plresearchgate.netresearchgate.netresearchgate.net The versatility of the benzoxazine ring system allows for modifications that can lead to potent antibacterial, antifungal, and other anti-infective properties. rasayanjournal.co.inresearchgate.net

Broad-Spectrum Activity

Several studies have highlighted the broad-spectrum antibacterial activity of this compound derivatives, showing efficacy against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inicm.edu.plresearchgate.net For example, newly synthesized 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been evaluated for their antibacterial activity against strains of both bacterial types. rasayanjournal.co.in

In one study, a series of novel symmetrical 3-substituted-3,4-dihydro-2H-1,3-benzoxazine derivatives were synthesized and tested against two Gram-positive and two Gram-negative bacteria, as well as a pathogenic fungus. icm.edu.plresearchgate.net Some of these compounds exhibited antibacterial activity that was superior to the standard drug, streptomycin. icm.edu.plresearchgate.net Another study on 2H-benzo[b] ugr.esrasayanjournal.co.inoxazin-3(4H)-one derivatives also reported promising activity against pathogens such as Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijpsjournal.com

Inhibition of Bacterial Histidine Protein Kinase

Bacterial two-component systems, which consist of a histidine protein kinase and a response regulator, are crucial for bacterial signal transduction and are considered attractive targets for novel antibiotics. nih.gov Several chemical series, including benzoxazines, have been identified as inhibitors of these bacterial histidine protein kinases. nih.gov

Research has shown that benzoxazine derivatives can inhibit the purified histidine protein kinase-response regulator pairs KinA-Spo0F and NRII-NRI, with 50% inhibitory concentrations (IC₅₀s) ranging from 1.9 to >500 μM. nih.gov However, it has also been suggested that the antibacterial activity of these compounds may not solely be due to histidine protein kinase inhibition, but could also involve other mechanisms such as the disruption of the bacterial cell membrane. nih.gov

Antimycobacterial Activity

Derivatives of this compound have shown significant promise as antimycobacterial agents. New 3-(4-alkylphenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 3-(4-alkylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dithiones have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, and two strains of Mycobacterium kansasii. nih.gov

The research indicated that the replacement of a carbonyl group with a thiocarbonyl group in the starting 3-(4-alkylphenyl)-2H-1,3-benzoxazine-2,4(3H)-diones led to an increase in antimycobacterial activity. nih.gov In fact, the most active of these derivatives demonstrated greater potency than the commonly used antitubercular drug, isonicotinhydrazide (INH). nih.gov Further studies on benzoxazinone (B8607429) derivatives have also identified compounds with high antimycobacterial activity against various strains of Mycobacterium tuberculosis, including resistant strains. nih.gov

Anti-inflammatory and Analgesic Properties

In addition to their antimicrobial and anticancer properties, derivatives of the benzoxazine scaffold have been investigated for their anti-inflammatory and analgesic potential. researchgate.netijpsr.comnih.gov The synthesis of novel benzoxazine derivatives and their subsequent evaluation has demonstrated their capacity to exhibit anti-inflammatory activity. ijpsr.com

One study focused on the synthesis of benzoxazine derivatives and their evaluation for anti-inflammatory activity using an egg-white induced paw edema model in rats. ijpsr.com All the synthesized compounds in this study showed some level of anti-inflammatory effect. ijpsr.com Another research effort on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety also revealed promising anti-inflammatory activity in microglial cells. nih.gov These compounds were found to reduce the production of nitric oxide and pro-inflammatory cytokines induced by lipopolysaccharide. nih.gov

Neuroprotective and CNS Activity

The this compound scaffold has been identified as a promising framework for the development of neuroprotective agents. Research has focused on synthesizing derivatives capable of mitigating neuronal damage, particularly from oxidative stress and excitotoxicity.

A notable advancement in this area involves the synthesis of 2-alkylamino-substituted-1,4-benzoxazine derivatives, which were evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration in vitro. nih.gov Through structure-activity relationship (SAR) studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative, designated as 3l, emerged as a highly potent candidate. nih.gov This compound demonstrated significant neuroprotective activity without exhibiting intrinsic cytotoxicity. nih.gov Its efficacy was further confirmed in an animal model of excitotoxic lesions in newborn mice. nih.gov Similarly, another study highlighted a 3,3-diphenyl-substituted-1,4-benzoxazine derivative (3n) as a potent neuroprotective agent in a similar animal model, synthesized through a tandem oxidation-Diels-Alder reaction. nih.govrsc.org

Beyond general neuroprotection, derivatives of the 1,4-benzoxazine class have been investigated for their activity on specific central nervous system (CNS) targets. Certain arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one have shown high binding affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2A. nih.gov Depending on the specific substitutions, these compounds can act as antagonists or potential partial agonists at postsynaptic 5-HT1A receptors, and some also demonstrate 5-HT2A receptor antagonistic properties. nih.gov Such activities suggest potential applications for these derivatives in treating conditions like anxiety and depression. nih.gov

Cardiovascular System Modulators

Derivatives of this compound have been extensively explored for their potential in treating cardiovascular diseases, acting on various targets within the coagulation cascade and on vascular smooth muscle.

A key strategy in the development of novel antithrombotic agents has been the design of dual-function molecules. Researchers have successfully incorporated thrombin inhibitory properties into the this compound scaffold. nih.govacs.orgresearchgate.net By combining mimetics of the d-Phe-Pro-Arg pharmacophore, characteristic of thrombin inhibitors, within a single low molecular weight compound, derivatives with potent antithrombin activity have been created. nih.govacs.org Systematic modifications to the benzoxazine nucleus, including the position of substituents and the distance between key functional groups, have led to compounds with submicromolar inhibition constants (Kᵢ) for thrombin. nih.govacs.orgresearchgate.net Molecular modeling has shown that these derivatives can be effectively accommodated within the active site of thrombin. acs.org

In conjunction with thrombin inhibition, many this compound derivatives have been engineered to act as antagonists of the Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. nih.govacs.orgresearchgate.net This receptor plays a crucial role in platelet aggregation. The design of these dual-action compounds involves integrating mimetics of the Arg-Gly-Asp (RGD) pharmacophore, which is recognized by the GPIIb/IIIa receptor. nih.govacs.org This approach has yielded derivatives that display submicromolar IC₅₀ values for the inhibition of fibrinogen binding to the platelet GPIIb/IIIa receptor. nih.govacs.orgresearchgate.net Compounds such as 17a, 17b, 17d, and 17h have demonstrated a well-balanced activity profile against both thrombin and the GPIIb/IIIa receptor, marking them as promising leads for further optimization as antithrombotic agents. nih.govresearchgate.net Other related scaffolds, like 1,4-benzoxazine-3(4H)-one derivatives, have also shown promise as GPIIb/IIIa receptor antagonists, with compounds 8c and 8d exhibiting potent antiplatelet aggregation activity. jst.go.jp

| Compound | Thrombin Inhibition (Kᵢ, µM) | GPIIb/IIIa Receptor Antagonism (IC₅₀, µM) |

|---|---|---|

| 17a | Submicromolar | Submicromolar |

| 17b | Submicromolar | Submicromolar |

| 17d | Submicromolar | Submicromolar |

| 17h | Submicromolar | Submicromolar |

| 8c | Not Reported | 8.99 |

| 8d | Not Reported | 8.94 |

The this compound structure is a key component of potassium channel activators. nih.gov Research has involved the synthesis and pharmacological evaluation of numerous analogues to understand their structure-activity relationships. nih.govnih.gov Modifications to the aromatic part of the molecule have shown that an electron-withdrawing substituent at the 6-position is preferable, while the 7-position can tolerate various substituents without significant bulk. nih.gov The introduction of heterocycles, such as an oxadiazole ring, at the 6,7-positions resulted in a derivative (compound 6) with more potent activity than the established potassium channel opener, cromakalim (B1669624). nih.gov This compound also exhibited a potent and long-lasting hypotensive effect in spontaneously hypertensive rats. nih.gov

Further studies on 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines identified them as isosteres of 2,2-dimethylchromans, which are known pancreatic β-cell KATP channel openers. rsc.org While these benzoxazine derivatives were less active than their chroman counterparts in inhibiting glucose-induced insulin (B600854) release, some showed more pronounced myorelaxant activity, suggesting a potential role as vascular smooth muscle relaxants. rsc.org The most potent of these, compound 8e, was found to act primarily as a calcium entry blocker on vascular smooth muscle cells. rsc.org

Antioxidant Activity and Counteracting Senescence

Oxidative stress is a key contributor to the aging process and cellular senescence. nih.govnih.gov Consequently, the development of antioxidants that can counteract senescence is a major focus of anti-aging research. nih.govnih.gov Novel hybrids combining 5,7,8-trimethyl-1,4-benzoxazine with catechol or resorcinol (B1680541) moieties have been synthesized and evaluated for their antioxidant capabilities. nih.govnih.gov

These compounds were tested for their ability to reduce intracellular reactive oxygen species (ROS) levels in both young and senescent human skin fibroblasts. nih.govnih.gov The results indicated that catechol derivatives were generally more potent than the resorcinol analogues. nih.govnih.gov The most effective compounds acted as radical scavengers and ROS inhibitors. Furthermore, they induced the expression of the heme oxygenase-1 (ho-1) gene, which is crucial for regulating redox homeostasis, and increased cellular levels of glutathione (B108866) (GSH), a key endogenous antioxidant. nih.govnih.gov One of the catechol derivatives was also observed to enhance the viability of human skin fibroblasts, highlighting the potential of these benzoxazine hybrids in applications targeting skin aging. nih.govnih.gov

Antidiabetic Agents (Alpha-Amylase and Alpha-Glucosidase Inhibition)

A key therapeutic strategy for managing type 2 diabetes involves inhibiting the enzymes α-amylase and α-glucosidase, which are responsible for the digestion of carbohydrates. nih.govdovepress.com By slowing carbohydrate breakdown, these inhibitors can reduce postprandial hyperglycemia. nih.gov The benzoxazine scaffold has been investigated for this purpose.

Novel 1,3-benzoxazine-based aglycones have been synthesized and shown to inhibit both α-glucosidase and α-amylase. nih.gov One derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] acs.orgnih.govoxazin-2-yl)phenol (compound 7), demonstrated strong inhibition of both enzymes, with IC₅₀ values of 11 µM for α-amylase and 11.5 µM for α-glucosidase. nih.gov Structure-activity relationship studies revealed that the addition of phenolic and halogen substituents to the benzoxazine ring enhanced inhibitory potency. nih.gov In silico molecular docking studies on other series, such as isoxazolinyl-1,2,3-triazolyl- acs.orgnih.gov-benzoxazin-3-one derivatives, have also indicated a high binding affinity for both pancreatic α-amylase and intestinal α-glucosidase, suggesting their potential as antidiabetic agents. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] acs.orgnih.govoxazin-2-yl)phenol (Compound 7) | α-Amylase | 11 µM |

| α-Glucosidase | 11.5 µM | |

| Isoxazolinyl-1,2,3-triazolyl- acs.orgnih.gov-benzoxazin-3-one (Compound 5a) | α-Amylase | Binding Affinity: -9.2 kcal/mol (In Silico) |

| Isoxazolinyl-1,2,3-triazolyl- acs.orgnih.gov-benzoxazin-3-one (Compound 5o) | α-Amylase | Binding Affinity: -9.1 kcal/mol (In Silico) |

| Isoxazolinyl-1,2,3-triazolyl- acs.orgnih.gov-benzoxazin-3-one (Compound 5n) | α-Glucosidase | Binding Affinity: -9.9 kcal/mol (In Silico) |

| Isoxazolinyl-1,2,3-triazolyl- acs.orgnih.gov-benzoxazin-3-one (Compound 5e) | α-Glucosidase | Binding Affinity: -9.6 kcal/mol (In Silico) |

Anticonvulsant Properties

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their potential as anticonvulsant agents. In a notable study, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test in mice. The MES test is a widely used preclinical model to identify compounds that may be effective against generalized tonic-clonic seizures.

Among the synthesized compounds, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one emerged as the most potent anticonvulsant. mdpi.com This compound exhibited a median effective dose (ED₅₀) of 31.7 mg/kg in the MES test. mdpi.com The protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), was determined to be 7.2, suggesting a favorable therapeutic window. mdpi.com To elucidate the potential mechanism of action, this potent derivative was further evaluated in the subcutaneous pentylenetetrazole (sc-PTZ), isoniazid, and strychnine-induced seizure tests. mdpi.com

| Compound Name | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | Maximal Electroshock (MES) | 31.7 | 7.2 |

Serotonin-3 (5-HT₃) Receptor Antagonists

The serotonin-3 (5-HT₃) receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. Antagonists of this receptor are clinically used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. While the broader benzoxazine class of compounds has been explored for activity at various serotonin receptor subtypes, there is limited to no available scientific literature specifically identifying this compound derivatives as antagonists of the 5-HT₃ receptor.

Research on the serotonergic activity of 3,4-dihydro-2H-benzoxazinones has primarily focused on their interaction with the 5-HT₁A receptor. Studies have identified a series of these compounds that exhibit high affinity for the 5-HT₁A receptor, acting as antagonists, and also possess potent serotonin reuptake inhibitory activity. nih.govorganic-chemistry.org For instance, a 5-(2-methyl)quinolinyloxy derivative was found to have high affinity for 5-HT₁A/₁B/₁D receptors and potent inhibition of the serotonin reuptake site. nih.gov However, this line of research has not been extended to the 5-HT₃ receptor.

Human Leukocyte Elastase and Clr Serine Protease Inhibition

Human leukocyte elastase (HLE), also known as human neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils. It plays a role in the degradation of various extracellular matrix proteins. While uncontrolled HLE activity is implicated in inflammatory diseases, research into its inhibition by this compound derivatives is not well-documented.

However, studies on the isomeric 4H-3,1-benzoxazin-4-ones have shown them to be potent alternate substrate inhibitors of HLE. nih.govbohrium.com These compounds act by forming an acyl-enzyme intermediate, and their inhibitory potency can be enhanced by specific substitutions on the benzoxazinone ring. nih.gov For example, electron-withdrawing groups at the 2-position and alkyl groups at the 5-position have been found to significantly increase the inhibitory activity against HLE. nih.govnih.gov

There is currently no available scientific literature on the inhibition of Clr serine protease by this compound derivatives.

Pesticidal Activities (Antifeedant, Fungicides)

The this compound core is found in some naturally occurring compounds with pesticidal properties. Synthetic derivatives of this scaffold have also been investigated for their potential as agrochemicals, particularly as fungicides.

Fungicidal Activity:

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and screened for their in vitro antifungal activity against a panel of seven phytopathogenic fungi: Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. nih.gov Several of these derivatives displayed moderate to good antifungal activity at a concentration of 200 mg L⁻¹. nih.gov

The most potent compounds identified in this study were 2-ethyl-2H-1,4-benzoxazin-3(4H)-one , 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one , and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one . nih.gov These three compounds completely inhibited the mycelial growth of all seven tested agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov Further testing at lower concentrations revealed that the N-acetyl derivative completely inhibited the growth of F. culmorum, P. cactorum, and R. solani at 100 mg L⁻¹. nih.gov

| Compound Name | Concentration (mg L⁻¹) | Fungal Species with 100% Mycelial Growth Inhibition |

|---|---|---|

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 200 | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | F. culmorum, P. cactorum, R. solani |

Antifeedant Activity:

There is a lack of available scientific literature specifically investigating the antifeedant properties of this compound derivatives.

Advanced Spectroscopic and Computational Studies of 3,4 Dihydro 2h 1,4 Benzoxazine

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the chemical structure and purity of synthesized 3,4-dihydro-2H-1,4-benzoxazine derivatives. Various methods are employed to probe the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govmdpi.comresearchgate.netmdpi.comrasayanjournal.co.in

In ¹H NMR spectra, the formation of the oxazine (B8389632) ring is confirmed by the appearance of two characteristic signals corresponding to the methylene (B1212753) protons of the O-CH₂-N and Ar-CH₂-N groups. researchgate.netrasayanjournal.co.in The chemical shifts for these protons typically appear in the ranges of 5.36–5.71 ppm for O-CH₂-N and 4.56–5.00 ppm for Ar-CH₂-N, with specific values depending on the substituents on the aromatic ring or the nitrogen atom. researchgate.netrasayanjournal.co.in Protons on the aromatic ring of the benzoxazine (B1645224) group generally resonate in the region of 6.64-7.46 ppm. rasayanjournal.co.in

In ¹³C NMR spectra, the carbon atoms of the O-CH₂-N and Ar-CH₂-N groups show distinct signals that further confirm the ring structure. For instance, in one derivative, the O-CH₂-N carbon appears at 79.6 ppm and the Ar-CH₂-N carbon at 50.14 ppm. rasayanjournal.co.in The aromatic carbons can be observed in the range of 110 to 147 ppm. researchgate.net

Table 1: Typical NMR Chemical Shifts (δ) for the this compound Ring System

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| O-CH₂-N | 5.36 - 5.71 | ~79 |

| Ar-CH₂-N | 4.56 - 5.00 | ~50 |

Note: Chemical shifts can vary based on solvent and molecular substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and characteristic vibrations of the benzoxazine structure. The IR spectrum of a benzoxazine derivative displays several key absorption bands that signify its successful synthesis.

A notable characteristic peak confirming the presence of a benzene (B151609) ring fused to an oxazine ring appears in the range of 918–920 cm⁻¹. researchgate.net Other significant absorptions include the asymmetric and symmetric stretching modes of the C-O-C group within the oxazine ring, which are typically observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aliphatic methylene groups in the ring are identified at approximately 2854 and 2953 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found between 3000-3300 cm⁻¹, while the skeletal stretching of the aromatic C=C bonds produces a set of bands around 1450-1600 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1233 | Asymmetric C-O-C stretch |

| ~1029 | Symmetric C-O-C stretch |

| 918 - 920 | Oxazine ring attached to benzene |

| 1450 - 1600 | Aromatic C=C skeletal stretch |

Mass Spectrometry (ESI-MS, HMRS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to study their fragmentation patterns. Electrospray ionization (ESI) is a common technique used for these analyses. mdpi.comresearchgate.net

Under ESI-MS conditions, benzoxazine compounds are typically observed as protonated molecular ions, such as [M+H]⁺ and sometimes [M+2H]⁺. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve to confirm the elemental composition of the synthesized molecule. The fragmentation of these compounds, induced by increasing ion energy, often proceeds through the successive elimination of the CH₂NR groups from the oxazine ring. researchgate.net This predictable decomposition pathway is a key diagnostic feature in the mass spectrometric analysis of this class of compounds. researchgate.net

X-Ray Diffraction Analysis for Solid-State Conformation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational details. Studies on derivatives of this compound have revealed specific conformational preferences for the heterocyclic ring.

X-ray crystallographic analysis has shown that the six-membered oxazine ring in these structures typically adopts a half-chair conformation. nstda.or.th This arrangement helps to position the atoms of the benzoxazine ring in a way that approaches planarity. nstda.or.th The analysis also elucidates the nature of intermolecular interactions that stabilize the crystal lattice. Common interactions observed in the crystal structures of benzoxazine derivatives include C–H···N and C–H···O hydrogen bonds, as well as C–H···π interactions. nstda.or.th These noncovalent interactions can link molecules into extended chains or more complex three-dimensional networks. nstda.or.th

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the molecular properties and potential biological activities of this compound derivatives.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely applied to derivatives of this compound to understand their potential as biologically active agents. nih.govrdd.edu.iq

Docking studies help to elucidate the binding modes of these compounds within the active site of a target protein and to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govekb.eg For example, derivatives have been docked into the active site of enzymes like glucosamine-6-phosphate synthase to explore their potential as antimicrobial agents. ekb.eg These computational analyses are crucial for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov By evaluating the binding affinity and interaction patterns, molecular docking serves as a valuable tool in the rational design of new derivatives with enhanced efficacy. rdd.edu.iq

Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For cyclic systems like this compound, which contains a six-membered oxazine ring fused to a benzene ring, the spatial orientation of the atoms is not planar. The oxazine ring can adopt several conformations to minimize steric and torsional strain.

The primary conformations for six-membered rings are the "chair" and "boat" forms. The chair conformation is generally the most stable as it minimizes both angle strain and torsional strain, with all carbon-hydrogen bonds on adjacent carbons being staggered. The boat conformation is less stable due to torsional strain from eclipsing hydrogen atoms and steric hindrance between the "flagpole" hydrogens.

Table 1: Key Conformations of Six-Membered Rings

| Conformation | Description | Relative Stability |

|---|---|---|

| Chair | A puckered shape that minimizes both angle and torsional strain. | Most Stable |

| Boat | A less stable conformation with flagpole interactions and eclipsing strain. | Less Stable |

| Twist-Boat | An intermediate conformation between the chair and boat forms. | Intermediate Stability |

| Half-Chair | A conformation where four atoms are coplanar, often found in fused ring systems. | Dependent on Structure |

Theoretical Calculations of Physicochemical Parameters (log P, log D, pKa)

The physicochemical properties of a molecule are critical in determining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Theoretical calculations provide a rapid and cost-effective way to estimate these properties before a compound is synthesized.

Log P (Partition Coefficient): This parameter measures the lipophilicity (fat-solubility) of a compound. It is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. A positive log P value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity. For this compound, the computed XLogP3 value is 1.7 , suggesting a moderate level of lipophilicity. nih.gov

Log D (Distribution Coefficient): Log D is similar to log P but is pH-dependent. It takes into account the ionization of the compound at a specific pH. For ionizable molecules, log D is a more accurate predictor of lipophilicity in biological systems, where pH varies. The relationship between log D, log P, and pKa is described by the Henderson-Hasselbalch equation. gitlab.io

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or a base. It is the pH at which a compound is 50% ionized and 50% non-ionized. The pKa of this compound will depend on the basicity of the nitrogen atom in the oxazine ring. This value is crucial for predicting the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Table 2: Calculated Physicochemical Parameters and Their Significance

| Parameter | Definition | Calculated Value for this compound | Significance in Drug Discovery |

|---|---|---|---|

| Log P | Measure of lipophilicity of the neutral molecule. | 1.7 nih.gov | Influences membrane permeability and solubility. |

| Log D | Measure of lipophilicity at a specific pH, accounting for ionization. | Not explicitly found, but calculable from log P and pKa. | Predicts behavior in different physiological environments. |

| pKa | Acid dissociation constant, indicating the tendency to ionize. | Not explicitly found, but can be theoretically predicted. | Determines the charge of the molecule at a given pH. |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction models are computational tools used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. mdpi.comnih.govrsc.org These predictions help to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

For this compound, a full ADME profile would be predicted using various computational models. Key parameters that are typically evaluated include:

Absorption: This includes predictions for human intestinal absorption (HIA) and Caco-2 cell permeability, which model the passage of a drug across the gut wall. Skin permeability and blood-brain barrier (BBB) penetration are also important for certain drug applications.

Distribution: This involves predicting the extent to which a compound distributes into various tissues, often estimated by the volume of distribution (VDss). Plasma protein binding (PPB) is another critical factor, as only the unbound fraction of a drug is typically active.

Metabolism: Predictions focus on the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. Identifying potential CYP inhibitors is also crucial to avoid drug-drug interactions.

Excretion: This involves predicting the primary route and rate of elimination of the compound from the body, often through renal (kidney) or hepatic (liver) clearance.

Table 3: Key ADME Parameters for In Silico Prediction

| ADME Parameter | Description | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed from the gut. | Essential for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | Crucial for drugs targeting the brain. |

| Cytochrome P450 (CYP) Inhibition | Predicts if a compound will inhibit major drug-metabolizing enzymes. | Important for assessing potential drug-drug interactions. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a drug binds to proteins in the blood. | Affects the concentration of free, active drug. |

| Renal Clearance | Predicts the rate at which a drug is cleared by the kidneys. | A major route of excretion for many drugs. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net It is a powerful tool for understanding the relationship between a molecule's structure and its chemical reactivity. DFT calculations can provide valuable insights into the properties of this compound.

Key applications of DFT for this compound include:

Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule, confirming findings from experimental methods like X-ray crystallography and providing insights into bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT calculations can determine the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the compound.

Reactivity Descriptors: DFT can be used to calculate reactivity indices such as electronegativity, hardness, and softness, which help in predicting the sites of electrophilic and nucleophilic attack.

Table 4: Information Obtainable from DFT Calculations

| DFT Calculation | Information Provided | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | Provides a detailed 3D structure of the molecule. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic transition properties. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule. | Aids in the structural characterization of the compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Collection: A set of benzoxazine derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of newly designed this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. Studies on benzoxazine derivatives have successfully used QSAR to predict properties like their electrooxidation half-wave potentials, which is an important pharmaceutical property. nih.gov

Table 5: Components of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity or property to be predicted. | IC50 value for enzyme inhibition. |

| Independent Variables | Molecular descriptors that characterize the chemical structure. | Molecular weight, log P, topological indices, electronic properties. |

| Mathematical Model | The equation or algorithm that relates the descriptors to the activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation Metrics | Statistical parameters used to assess the predictive power of the model. | R², Q², RMSE. |

Future Directions and Emerging Research Areas for 3,4 Dihydro 2h 1,4 Benzoxazine

Development of Multi-Target Directed Ligands

The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by the development of multi-target directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases. The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a versatile framework for designing such MTDLs.

One notable area of research is in the development of novel antithrombotic agents. Researchers have successfully designed and synthesized this compound derivatives that act as dual inhibitors of thrombin and glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors. nih.gov By integrating the pharmacophoric features responsible for interacting with both targets into a single small molecule, these compounds exhibit a synergistic antithrombotic effect. The design strategy involved combining mimetics of the D-Phe-Pro-Arg pharmacophore for thrombin inhibition and the Arg-Gly-Asp (RGD) pharmacophore for GPIIb/IIIa receptor antagonism within the benzoxazine (B1645224) structure. nih.gov Systematic structural modifications have led to compounds with well-balanced, submicromolar inhibitory activities against both targets. nih.gov

Table 1: Dual Inhibitory Activity of Selected this compound Derivatives

| Compound | Thrombin Kᵢ (μM) | GPIIb/IIIa IC₅₀ (μM) |

|---|---|---|

| 17a | 0.12 | 0.25 |

| 17b | 0.15 | 0.30 |

| 17d | 0.20 | 0.18 |

| 17h | 0.18 | 0.22 |

Data sourced from a study on dual-function antithrombotic compounds. nih.gov

This dual-action approach, combining anticoagulant and antiplatelet aggregation activities, represents a promising strategy for developing more effective antithrombotic therapies. nih.gov

Exploration of Novel Mechanisms of Action

Beyond established therapeutic targets, research is uncovering novel mechanisms through which this compound derivatives exert their biological effects. These investigations are broadening the potential therapeutic applications of this versatile scaffold.

In the realm of oncology, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. mdpi.com One potent compound from this series, molecule 14f, demonstrated significant anticancer activity with IC₅₀ values ranging from 7.84 to 16.2 µM against cell lines such as PC-3, MDA-MB-231, and U-87 MG. mdpi.com While the precise mechanism is still under investigation, structure-activity relationship (SAR) studies indicate that specific substitutions on the aryl rings are crucial for potency, suggesting a specific molecular target or pathway is involved. mdpi.com

Furthermore, derivatives of the related 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to possess anti-inflammatory properties by activating the Nrf2-HO-1 signaling pathway. nih.gov This pathway is a key regulator of cellular defense against oxidative stress. Molecular docking studies suggest that these compounds may interact with binding sites related to Nrf2, preventing its degradation and thereby promoting its protective functions. nih.gov This mechanism is a promising avenue for the development of treatments for neurodegenerative diseases where inflammation and oxidative stress play a significant role. nih.gov Other derivatives have been identified as potent dopamine D2 receptor antagonists with potential applications in the treatment of depression. nih.gov

Expansion into Materials Science and Polymer Chemistry

The 3,4-dihydro-2H-1,3-benzoxazine isomer is a well-established precursor for the synthesis of high-performance polybenzoxazine thermosetting resins. semanticscholar.orgresearchgate.net These polymers are known for their excellent thermal stability, high glass transition temperatures, low water absorption, and near-zero shrinkage during polymerization. researchgate.net

Future research in this area is focused on creating novel benzoxazine-based polymers with tailored properties. This includes the synthesis of new thermoplastic polymers from substituted 3,4-dihydro-2H-1,3-benzoxazines. acs.org By using cationic initiators, researchers have been able to produce both amorphous and semicrystalline thermoplastics with significant molecular weights. acs.org The properties of these polymers can be finely tuned by controlling the polymerization mechanism, for instance, by using different Lewis acids which can promote different crosslinking structures. researchgate.net

The molecular design flexibility of benzoxazine monomers allows for the incorporation of various functional groups to impart specific properties to the resulting polymers. mdpi.com This has led to the development of materials with enhanced flame retardancy, photosensitivity, and other desirable characteristics. The ability to create both thermoset and thermoplastic materials from benzoxazine precursors significantly broadens their application scope, from high-performance composites to advanced coatings and electronic materials.

Sustainable and Green Synthesis Development

In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthesis methods often involve harsh reaction conditions and the use of hazardous solvents.

Modern approaches focus on the use of renewable resources, green solvents, and energy-efficient reaction conditions. For instance, bio-based benzoxazine monomers have been successfully synthesized from renewable starting materials like L-tyrosine, furfurylamine, and citraconic anhydride. researchgate.net These syntheses are often conducted in green solvents such as ethanol and ethyl acetate (B1210297). researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the green production of benzoxazine monomers. This technique can dramatically reduce reaction times and improve yields. For example, the synthesis of a benzoxazine monomer from renewable magnolol and furfurylamine was achieved in just 5 minutes with a high yield using polyethylene glycol (PEG) as a solvent under microwave irradiation. acs.org The resulting bio-based resins have demonstrated excellent thermal properties, including high glass transition temperatures and thermal stability. acs.org

Table 2: Comparison of Synthesis Methods for a Bio-based Benzoxazine Monomer (M-fa)

| Method | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Conventional Heating | Toluene | 24 hours | ~60% |

| Microwave Irradiation | PEG 600 | 5 minutes | 73.5% |

Data highlights the efficiency of green synthesis methods. acs.org

These sustainable practices not only reduce the environmental impact of chemical synthesis but also open up new possibilities for creating cost-effective and high-performance bio-based materials.

Clinical Translation Potential and Drug Development Pipeline

The diverse biological activities of this compound derivatives have positioned them as promising candidates for drug development. The process of translational research aims to bridge the gap between preclinical discoveries and clinical applications. dndi.org

Several derivatives have shown potential in preclinical studies. A series of novel 3,4-dihydro-2H-benzo nih.govmdpi.comoxazine (B8389632) derivatives have been designed as potent and selective 5-HT₆ receptor antagonists. nih.gov Many of these compounds exhibited subnanomolar affinity for the receptor and demonstrated good brain penetration in animal models, which are critical attributes for developing drugs targeting the central nervous system. nih.gov

The drug development pipeline for a promising compound typically involves assessing its safety, tolerability, formulation, and dosing requirements before advancing to Phase I clinical trials in healthy volunteers. dndi.org Following successful Phase I trials, the compound moves to Phase II studies to evaluate its efficacy in patients with the target disease. dndi.org While specific this compound derivatives are in various stages of preclinical evaluation for conditions ranging from neurodegenerative diseases to cancer, detailed information about their progression through the formal clinical trial phases is not yet widely public. The journey from a promising lead compound to an approved drug is long and complex, but the foundational research indicates significant potential for this class of compounds.

Application in Agricultural Chemistry for Pest Control

The utility of the 3,4-dihydro-2H-1,3-benzoxazine scaffold extends beyond medicine and materials into the field of agricultural chemistry. There is emerging evidence that these compounds possess properties that could be harnessed for pest control.

Derivatives of 3,4-dihydro-2H-1,3-benzoxazines have been reported to exhibit fungicidal and pesticide activities. researchgate.net The inherent biological activity of the benzoxazine skeleton makes it an interesting starting point for the discovery of new agrochemicals. Plants themselves produce a variety of secondary metabolites, including heterocyclic compounds, as a natural defense against insects, pests, and microbial diseases. researchgate.net By mimicking or deriving structures from these natural defense compounds, chemists can design new and effective crop protection agents.

The development of benzoxazine-based pesticides is an area of active research, although it is less mature than the pharmaceutical applications. The goal is to identify compounds with high efficacy against specific pests while exhibiting low toxicity to non-target organisms and the environment. The structural versatility of the benzoxazine core allows for the synthesis of large libraries of compounds that can be screened for potent and selective pesticidal activity. Further research is needed to fully explore and optimize these properties for practical agricultural use.

Q & A

Q. What are the foundational synthetic routes for 3,4-dihydro-2H-1,4-benzoxazine derivatives?

The core scaffold can be synthesized via cyclization of 2-aminophenols with dihaloalkanes. For example, reacting 2-methoxyaniline with 2-bromoethanol yields intermediates like [(2,5-dimethoxyphenyl)amino]methanol, which undergoes acid-mediated demethylation and cyclization to form 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazine . Another method involves Lewis acid-catalyzed SN2 ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization .

Q. How are structural features of this compound characterized experimentally?

Key techniques include:

- X-ray crystallography for resolving substituent positions (e.g., N-dichloroacetyl derivatives) .

- NMR spectroscopy (1H and 13C) to confirm regioselectivity in cyclization steps .

- ESI-MS and elemental analysis for molecular weight and purity validation .

Q. What are the primary biological targets of this compound derivatives?

These compounds interact with:

- Pancreatic β-cell KATP channels , inhibiting insulin release (e.g., 2,7-dimethyl derivatives act via channel opening) .

- Vascular smooth muscle cells , functioning as calcium entry blockers to induce relaxation .

- A1 adenosine receptors , where benzoxazines act as allosteric enhancers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize dual-target antithrombotic activity?

Systematic modifications of substituents on the benzoxazine core can balance thrombin inhibitory and GPIIb/IIIa receptor antagonistic activities. For example:

Q. What methodologies resolve contradictions in pharmacological data across derivatives?

Discrepancies in activity (e.g., insulin release inhibition vs. vascular relaxation) are addressed via:

- Potency assays under controlled ionic conditions (e.g., extracellular K+ concentrations affecting myorelaxant activity) .

- Comparative docking studies to map interactions with KATP channels vs. calcium channels .

Q. How do green synthesis approaches improve scalability of benzoxazine derivatives?

Environmentally benign methods include:

- Microwave-assisted cyclization to reduce reaction times and energy use.

- Solvent-free conditions for SN2 reactions, minimizing waste .

Q. What strategies enhance antiviral efficacy of nitro-substituted benzoxazines?

Derivatives like 5-nitro-3,4-dihydro-2H-1,4-benzoxazine show promise against HSV-1 and influenza A via:

- Pyrimidine conjugation to improve viral polymerase inhibition.

- Mechanistic profiling (e.g., viral entry vs. replication assays) to refine target specificity .

Methodological Considerations

Q. How to design experiments for dual-function compounds (e.g., antithrombotic + anti-inflammatory)?

- Parallel screening : Test thrombin inhibition (chromogenic assays) and platelet aggregation (turbidimetry) .

- In vivo models : Use rat aortic ring assays for vascular effects and glucose tolerance tests for β-cell activity .

Q. What analytical workflows validate regioselectivity in heterocyclic substitutions?

- HPLC-MS/MS to quantify byproducts from competing O- vs. N-alkylation pathways.

- Kinetic isotope effects to probe reaction mechanisms in deuterated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.